molecular formula C23H31FN2O3S B11350144 N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide

N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide

Cat. No.: B11350144
M. Wt: 434.6 g/mol
InChI Key: XMDAGVBKKUSTSL-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an adamantane group, a fluorophenyl group, and a methanesulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Adamantane Group: The adamantane group can be introduced via alkylation reactions using adamantyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane group.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, nucleophiles, and bases are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Adamantan-1-YL)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-(Adamantan-1-YL)-1-[(4-bromophenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-(Adamantan-1-YL)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C23H31FN2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H31FN2O3S/c24-21-3-1-16(2-4-21)15-30(28,29)26-7-5-20(6-8-26)22(27)25-23-12-17-9-18(13-23)11-19(10-17)14-23/h1-4,17-20H,5-15H2,(H,25,27)

InChI Key

XMDAGVBKKUSTSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)CC5=CC=C(C=C5)F

Origin of Product

United States

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